Barium chloride dihydrate

Description

See also: Barium ion (has active moiety); Aconitum napellus whole; arnica montana whole; barium carbonate; this compound; calcium iodide; causticum; datura stramonium; potassium phosphate, unspecified form; semecarpus anacardium juice; strychnos ignatii seed (component of); gamma-AMINOBUTYRIC ACID; AMARYLLIS BELLADONNA WHOLE; AMBERGRIS; BARIUM CARBONATE; this compound; BEEF KIDNEY; BEEF LIVER; BOS TAURUS BRAIN; BOS TAURUS HYPOTHALAMUS; BOS TAURUS PANCREAS; BOVINE TUBERCULIN; COFFEA ARABICA SEED, ROASTED; DATURA STRAMONIUM; GINKGO; GONORRHEAL URETHRAL SECRETION HUMAN; INSULIN GLULISINE; LYCOPODIUM CLAVATUM SPORE; PHOSPHORUS; SILVER NITRATE; SUS SCROFA PINEAL GLAND; THUJA OCCIDENTALIS LEAF; VERATRUM ALBUM ROOT (component of) ... View More ...

Properties

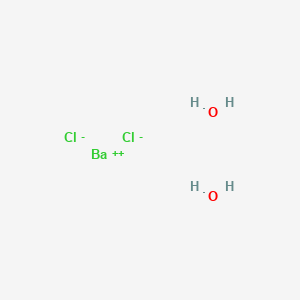

Molecular Formula |

BaCl2H4O2 |

|---|---|

Molecular Weight |

244.26 g/mol |

IUPAC Name |

barium(2+);dichloride;dihydrate |

InChI |

InChI=1S/Ba.2ClH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |

InChI Key |

PWHCIQQGOQTFAE-UHFFFAOYSA-L |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Barium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Barium chloride dihydrate (BaCl₂·2H₂O). The information is compiled from various scientific and safety resources to ensure accuracy and relevance for laboratory and research applications.

Physical Properties

This compound is a white, odorless crystalline solid with a bitter and salty taste.[1][2] It is the dihydrate form of barium chloride, meaning each molecule of barium chloride is associated with two water molecules.[1][3] This compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[3][4]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | BaCl₂·2H₂O | [1][4][5][6][7] |

| Molecular Weight | 244.26 g/mol | [1][7][8][9] |

| Appearance | White crystalline solid | [1][2][6][7] |

| Density | 3.097 - 3.86 g/cm³ | [1][5][6][7][10][11] |

| Melting Point | Appears to melt at ~113 °C due to loss of water. The anhydrous form melts at 960-963 °C. | [1][2][5][6][7][9][12] |

| Boiling Point | 1560 °C (for anhydrous form) | [7][9][12][13] |

| Solubility in Water | Highly soluble. 31 g/100 mL at 0°C; 35.8 g/100 mL at 20°C; 37.5 g/100 mL at 26°C. | [3][5][7][10][14] |

| pH of 5% Solution | 5.0 - 8.2 at 25 °C | [9][11][13][15] |

| Crystal Structure | Monoclinic | [2][16][17] |

Crystal Structure

This compound crystallizes in a monoclinic structure.[16][17] The anhydrous form of barium chloride (BaCl₂) can exist in two polymorphs: an orthorhombic cotunnite structure at room temperature and a cubic fluorite structure at higher temperatures (between 925 and 963 °C).[17][18] The large size of the Ba²⁺ ion accommodates coordination numbers greater than six, being 9 in the cotunnite structure and 8 in the fluorite structure.[18]

Chemical Properties and Reactivity

This compound is a stable inorganic salt.[13][19] It is a non-combustible substance.[20][21]

Dehydration

Upon heating, this compound loses its water of crystallization. It begins to lose water above 55°C and becomes fully anhydrous at temperatures around 121°C.[2] The dehydration process is a key thermal property of this compound.[4]

References

- 1. Barium chloride, dihydrate | BaCl2.2H2O | CID 5284346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Property, preparation and application of barium chloride_Chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CAS 10326-27-9: Barium chloride, dihydrate | CymitQuimica [cymitquimica.com]

- 5. ICSC 0615 - BARIUM CHLORIDE, DIHYDRATE [inchem.org]

- 6. chemimpex.com [chemimpex.com]

- 7. piochemstore.com [piochemstore.com]

- 8. geneseo.edu [geneseo.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 10326-27-9 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 01679 [lobachemie.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. acs.org [acs.org]

- 13. This compound CAS#: 10326-27-9 [m.chemicalbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. lobachemie.com [lobachemie.com]

- 16. byjus.com [byjus.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Barium chloride - Wikipedia [en.wikipedia.org]

- 19. fishersci.com [fishersci.com]

- 20. carlroth.com [carlroth.com]

- 21. fishersci.com [fishersci.com]

Barium Chloride Dihydrate: A Technical Guide for Researchers

Abstract

Barium chloride dihydrate (BaCl₂·2H₂O) is an inorganic salt with significant applications across various scientific disciplines, including analytical chemistry, cellular biology, and materials science. As a readily soluble source of barium ions (Ba²⁺), it serves as an indispensable reagent for sulfate (B86663) ion quantification and as a potassium channel blocker in electrophysiological studies. This technical guide provides an in-depth overview of the physicochemical properties, key applications, and established experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Formula

This compound is the hydrated form of barium chloride, consisting of a barium cation and two chloride anions, complexed with two molecules of water. It presents as a white, odorless crystalline solid.[1][2] The presence of water of hydration makes it more stable for storage under standard laboratory conditions compared to its anhydrous form.[2]

Chemical Formula: BaCl₂·2H₂O

IUPAC Name: barium(2+);dichloride;dihydrate[1]

Molecular and Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1. This data is essential for accurate preparation of solutions, experimental planning, and safety assessments.

| Property | Value |

| Molecular Weight | 244.26 g/mol [1][2] |

| Appearance | White crystalline solid[1] |

| Density | 3.097 g/cm³[3] |

| Melting Point | ~113 °C (loses water of hydration)[4]; 962 °C (anhydrous)[3] |

| Boiling Point | 1,560 °C (anhydrous)[3] |

| Solubility in Water | 31.2 g/100 mL at 0 °C[3]35.8 g/100 mL at 20 °C[3]59.4 g/100 mL at 100 °C[3] |

| Solubility in Other Solvents | Soluble in methanol; practically insoluble in ethanol (B145695) and acetone.[3] |

| CAS Number | 10326-27-9[2][5][6] |

Applications in Research and Development

This compound is a versatile reagent with a broad range of applications in scientific research and industry.

-

Analytical Chemistry: Its most common use is in the quantitative analysis of sulfate ions.[7][8] The reaction between barium chloride and soluble sulfates yields a dense, white precipitate of barium sulfate (BaSO₄), which can be isolated and weighed for gravimetric analysis.[9][10]

-

Electrophysiology: In drug development and neuroscience, barium ions (Ba²⁺) are widely used as potent blockers of inward-rectifier potassium channels (Kᵢᵣ).[1] This property allows researchers to isolate and study the function of other ion channels in cell membranes.

-

Water Treatment: It is employed in the purification of brine solutions in caustic chlorine plants by precipitating sulfate impurities.[7][11]

-

Materials Science: It serves as a precursor in the synthesis of other barium compounds, such as pigments and specialty ceramics.[7][11]

Experimental Protocols: Gravimetric Determination of Sulfate

One of the cornerstone applications of this compound in the laboratory is the determination of sulfate concentration in an aqueous sample. The following protocol provides a detailed methodology for this gravimetric analysis.

Principle

Sulfate ions (SO₄²⁻) in an acidic solution are quantitatively precipitated by the addition of an excess of barium chloride (BaCl₂) solution, forming sparingly soluble barium sulfate (BaSO₄).

Reaction: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

The precipitate is then filtered, washed to remove impurities, dried or ignited, and weighed. The mass of the sulfate in the original sample can be calculated from the mass of the BaSO₄ precipitate.

Reagents and Equipment

-

This compound (ACS Reagent Grade)

-

0.05 M Barium Chloride Solution: Dissolve ~12.2 g of BaCl₂·2H₂O in 1 L of deionized water.

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ashless Filter Paper (e.g., Whatman No. 42)

-

400 mL Beakers

-

Glass Stirring Rods

-

Watch Glasses

-

Hot Plate

-

Drying Oven or Muffle Furnace

-

Desiccator

-

Analytical Balance

Detailed Procedure

-

Sample Preparation: Accurately weigh a suitable amount of the sulfate-containing sample and dissolve it in approximately 200 mL of deionized water in a 400 mL beaker.

-

Acidification: Add 0.5 mL of concentrated HCl to the sample solution.[7] This prevents the co-precipitation of other barium salts like carbonate or phosphate.[12]

-

Heating: Cover the beaker with a watch glass and heat the solution to near boiling on a hot plate.[9]

-

Precipitation: Heat the BaCl₂ solution separately to near boiling. Slowly add a slight excess of the hot BaCl₂ solution to the hot sample solution while stirring vigorously.[9][12]

-

Digestion: Keep the solution just below boiling for 1 to 2 hours.[9] This process, known as digestion, encourages the growth of larger crystals and minimizes co-precipitation.[12]

-

Filtration: Filter the hot solution through a pre-weighed piece of ashless filter paper.[9] Quantitatively transfer the precipitate from the beaker to the filter using hot deionized water.

-

Washing: Wash the precipitate on the filter paper with several small portions of hot deionized water until the filtrate is free of chloride ions (tested by adding a drop of silver nitrate (B79036) solution to the washings).[7]

-

Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a crucible. Dry it in an oven before charring the paper and igniting it in a muffle furnace at 800 °C until the residue is white.[9]

-

Weighing: Allow the crucible to cool in a desiccator before weighing it on an analytical balance. Repeat the ignition and weighing steps until a constant mass is achieved.[9]

-

Calculation: Calculate the mass and percentage of sulfate in the original sample based on the final mass of the BaSO₄ precipitate.

Visualized Workflow and Safety Data

Experimental Workflow: Gravimetric Analysis of Sulfate

The following diagram illustrates the logical flow of the experimental protocol described in Section 3.

Caption: Workflow for the gravimetric determination of sulfate.

Toxicity and Safety

This compound is highly toxic if ingested or inhaled. The toxicity is due to the barium ion, which acts as a muscle poison and can lead to severe hypokalemia.[4] Acute exposure can cause gastrointestinal distress, cardiac arrhythmias, and paralysis.[4]

| Hazard Type | LD₅₀ (Oral, Rat) | LD₅₀ (Intraperitoneal, Mouse) |

| Acute Toxicity | 118 mg/kg[6] | 51 mg/kg[1] |

Handling Precautions:

-

Always use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid creating dust.

-

Do not eat, drink, or smoke when using this product.

-

In case of contact with eyes or skin, flush immediately with copious amounts of water.

-

If swallowed, seek immediate medical attention. Store in a locked, secure location.[1]

References

- 1. prochemonline.com [prochemonline.com]

- 2. allanchem.com [allanchem.com]

- 3. Barium chloride - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Barium chloride | BaCl2 | CID 25204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. DETERMINATION OF SULPHATE AS BARIUM SULPHATE USING GRAVIMETRY. | PDF [slideshare.net]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. NEMI Method Summary - 375.3 [nemi.gov]

- 11. fishersci.com [fishersci.com]

- 12. scribd.com [scribd.com]

Solubility of Barium chloride dihydrate in water and other solvents.

An in-depth technical guide on the solubility of Barium Chloride Dihydrate (BaCl₂·2H₂O) in water and other solvents, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (BaCl₂·2H₂O) is an inorganic salt that presents as a white crystalline solid.[1] It is one of the most common water-soluble salts of barium and is utilized in various industrial and laboratory applications.[2] Its solubility characteristics are crucial for its use in processes such as the purification of brine solutions, the manufacturing of pigments and other barium chemicals, and as a reagent in analytical chemistry, particularly for sulfate (B86663) ion testing.[1][3] Understanding the solubility of this compound in aqueous and non-aqueous systems is fundamental for its effective application, particularly in fields like drug development where excipient compatibility and formulation are critical. This guide provides a comprehensive overview of its solubility, detailed experimental protocols for solubility determination, and visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and the temperature. The following tables summarize the quantitative solubility data in water and other common solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 mL) |

| 0 | 31.2[2][4] |

| 20 | 35.8[2][4] |

| 26 | 37.5[5] |

| 100 | 59.4[2][4] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

| Methanol | Soluble[2][6] | The monohydrate form can be obtained by shaking the dihydrate with methanol.[7][8] |

| Ethanol | Almost Insoluble[2][7] | |

| Acetone | Insoluble[2][6] | |

| Ethyl Acetate | Insoluble[2] | |

| Hydrochloric Acid | Slightly Soluble[2][6] | |

| Nitric Acid | Slightly Soluble[2][6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development applications. Below are detailed methodologies for key experiments.

Protocol 1: Isothermal Saturation Method for Solubility in Water

This method is used to determine the solubility of a substance at a constant temperature.

1. Materials and Equipment:

- This compound (analytical grade)

- Distilled or deionized water

- Constant temperature water bath or incubator

- Erlenmeyer flasks with stoppers

- Analytical balance

- Calibrated thermometer

- Magnetic stirrer and stir bars

- Syringe filters (e.g., 0.45 µm)

- Pipettes and volumetric flasks

- Drying oven

2. Procedure:

- Preparation: Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of distilled water. This ensures that a saturated solution is formed.

- Equilibration: Place the flask in a constant temperature water bath set to the desired temperature (e.g., 20°C). Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

- Sample Collection: Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

- Filtration: Immediately filter the collected sample using a syringe filter to remove any undissolved microcrystals.

- Analysis: Accurately weigh a clean, dry evaporating dish. Transfer the filtered saturated solution to the dish and reweigh to determine the mass of the solution.

- Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the salt (e.g., 110-120°C). Heat until a constant weight is achieved.[9]

- Calculation: The solubility is calculated as the mass of the dried barium chloride residue per mass or volume of the solvent.

Protocol 2: Gravimetric Analysis of Solubility

This protocol provides a straightforward method for determining solubility by measuring the mass of solute dissolved in a known mass of solvent.

1. Materials and Equipment:

- Same as Protocol 1

- Porcelain dish or watch glass[10]

2. Procedure:

- Saturation: Prepare a saturated solution of this compound at a specific temperature as described in Protocol 1 (steps 1 and 2).

- Sampling: After allowing the excess solid to settle, carefully decant a portion of the clear saturated solution into a pre-weighed porcelain dish.[10]

- Mass Determination: Weigh the dish containing the saturated solution to determine the total mass.

- Evaporation: Gently heat the dish to evaporate the water completely. A drying oven set above 100°C is suitable.[10]

- Final Weighing: After cooling to room temperature in a desiccator, weigh the dish with the dry this compound residue.

- Calculation:

- Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry salt)

- Mass of dissolved salt = (Mass of dish + dry salt) - Mass of dish

- Solubility ( g/100 g solvent) = (Mass of dissolved salt / Mass of solvent) * 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an inorganic salt like this compound.

Caption: Experimental workflow for determining solubility.

Logical Relationships of Solubility

This diagram provides a conceptual overview of the relative solubility of this compound in different common solvents.

Caption: Relative solubility of BaCl₂·2H₂O in common solvents.

References

- 1. echemi.com [echemi.com]

- 2. Barium chloride - Wikipedia [en.wikipedia.org]

- 3. This compound, 99+% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Barium chloride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. Barium chloride | BaCl2 | CID 25204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Barium chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. Property, preparation and application of barium chloride_Chemicalbook [chemicalbook.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Preparation of Barium Chloride Dihydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and crystallization of barium chloride dihydrate (BaCl₂·2H₂O). The information is curated for laboratory professionals requiring high-purity crystalline material for research, development, and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data in accessible formats, and visualizes workflows for clarity and reproducibility.

Introduction

This compound is an inorganic salt that presents as a white, crystalline solid. It is a key precursor in the production of other barium compounds and finds applications in various scientific and industrial fields. In a laboratory setting, it is commonly used as a reagent for sulfate (B86663) ion titration. For drug development and other sensitive applications, the purity and crystalline quality of this compound are of paramount importance, necessitating well-defined and reproducible synthesis and purification protocols.

Synthesis of this compound

The most common and straightforward laboratory-scale synthesis of this compound involves the reaction of barium carbonate with hydrochloric acid. This method is favored for its simplicity and the relatively high purity of the initial product.

Reaction Principle

The synthesis is based on the acid-base neutralization reaction between barium carbonate (a weak base) and hydrochloric acid (a strong acid), yielding barium chloride, water, and carbon dioxide gas.

Chemical Equation: BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)[1][2]

Experimental Protocol: Synthesis from Barium Carbonate and Hydrochloric Acid

This protocol details the synthesis of this compound from barium carbonate.

Materials:

-

Barium carbonate (BaCO₃), high-purity grade

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Distilled or deionized water

-

Hydrogen peroxide (H₂O₂), 3% solution (for purification)

Equipment:

-

Glass beakers (various sizes)

-

Glass stirring rod

-

Heating plate with magnetic stirring capability

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Evaporating dish

-

pH indicator paper or pH meter

Procedure:

-

Preparation of Barium Carbonate Slurry: In a large beaker, create a slurry by suspending a pre-weighed amount of barium carbonate in distilled water. Use approximately 5 mL of water for every 1 gram of barium carbonate.[3]

-

Reaction with Hydrochloric Acid: While stirring continuously, slowly add 10% hydrochloric acid to the barium carbonate slurry. A slight excess of acid is recommended to ensure complete reaction of the carbonate.[3] Carbon dioxide will be evolved, causing frothing. Add the acid portion-wise to control the effervescence.

-

Completion of Reaction: Continue adding hydrochloric acid until the fizzing ceases, indicating that all the barium carbonate has reacted. At this point, the solution should be slightly acidic.

-

Purification from Sulfide (B99878) Impurities: If the starting barium carbonate contains sulfide impurities (common in technical grades), a small amount of 3% hydrogen peroxide can be added to the solution. This will oxidize the sulfides to elemental sulfur or sulfate, which will precipitate.[3]

-

Removal of Insoluble Impurities: Heat the solution gently to coagulate any precipitates and then filter the hot solution to remove any insoluble impurities.

-

Initial Crystallization: Transfer the clear filtrate to an evaporating dish and heat gently to concentrate the solution. Reduce the volume until crystals start to form on the surface.

-

Cooling and Crystal Collection: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal yield. Collect the crystals by filtration.

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Barium Carbonate to Water Ratio | 1 g : 5 mL | [3] |

| Barium Carbonate to 10% HCl Ratio | 1 g : 4 mL (approx.) | [3] |

| Theoretical Yield of BaCl₂·2H₂O from BaCO₃ | ~1.24 g per 1 g of BaCO₃ | |

| Reported Experimental Yield | ~1 g per 1 g of BaCO₃ (approx. 80% of theoretical) | [3] |

Synthesis Workflow

Purification by Recrystallization

For applications requiring high purity, the crude this compound should be purified by recrystallization. This process relies on the difference in solubility of the compound in a solvent at different temperatures.

Principle of Recrystallization

Barium chloride is highly soluble in hot water and significantly less soluble in cold water.[4][5] This property allows for the separation of the desired compound from impurities that are either more soluble or less soluble in the solvent.

Experimental Protocol: Recrystallization from Water

Materials:

-

Crude this compound

-

Distilled or deionized water

Equipment:

-

Beaker

-

Heating plate with magnetic stirring

-

Filtration apparatus

-

Crystallizing dish

Procedure:

-

Dissolution: In a beaker, dissolve the crude this compound in a minimum amount of hot distilled water (near boiling) to form a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, filter the hot solution quickly to remove them.

-

Slow Cooling: Cover the crystallizing dish containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, more perfect crystals.

-

Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility and maximize the yield of crystals.

-

Crystal Collection and Washing: Collect the purified crystals by filtration. Wash the crystals with a small amount of ice-cold distilled water to remove any adhering mother liquor.

-

Drying: Dry the crystals in a desiccator or in a low-temperature oven.

Quantitative Data for Recrystallization:

| Temperature (°C) | Solubility of BaCl₂ in Water ( g/100 mL) | Reference |

| 0 | 31.2 | [6] |

| 20 | 35.8 | [6] |

| 100 | 59.4 | [6] |

Recrystallization Workflow

Crystal Growth by Slow Evaporation

For applications that require large, high-quality single crystals, the slow evaporation solution technique is a suitable method.

Principle of Slow Evaporation

This method involves preparing a saturated or near-saturated solution of the compound and allowing the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.[7][8][9]

Experimental Protocol: Slow Evaporation of Aqueous Solution

Materials:

-

High-purity this compound

-

Distilled or deionized water

Equipment:

-

Clean crystallizing dish or beaker

-

Parafilm or aluminum foil

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of high-purity this compound in distilled water at room temperature.

-

Filtration: Filter the solution to remove any dust or undissolved particles that could act as unwanted nucleation sites.

-

Evaporation Setup: Transfer the clear, saturated solution to a clean crystallizing dish. Cover the dish with parafilm or aluminum foil and pierce a few small holes in the covering. The number and size of the holes will control the rate of evaporation.[7][9]

-

Incubation: Place the dish in a location with a stable temperature and minimal vibrations to allow for slow evaporation and undisturbed crystal growth.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, crystals will form and grow. Once the desired crystal size is achieved, carefully harvest the crystals from the solution.

Parameters for Slow Evaporation:

| Parameter | Recommended Condition |

| Solvent | Distilled or Deionized Water |

| Solution | Saturated or near-saturated |

| Temperature | Stable room temperature |

| Evaporation Rate | Slow and controlled by covering the container |

| Environment | Vibration-free |

Characterization of this compound Crystals

The synthesized and purified crystals should be characterized to confirm their identity, purity, and crystalline structure.

Characterization Techniques and Expected Results:

| Technique | Parameter | Expected Result | Reference |

| X-ray Diffraction (XRD) | Crystal Structure | Monoclinic | [4] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Groups | Presence of water of hydration and Ba-Cl bonds. | [10][11] |

| Thermogravimetric Analysis (TGA) | Thermal Stability | Dehydration occurs in stages, with complete loss of water around 120-150°C. | [10] |

Safety Precautions

Barium chloride and its solutions are toxic if ingested or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood, especially when handling hydrochloric acid and during the initial reaction with barium carbonate due to the evolution of gas.

Conclusion

This guide provides detailed methodologies for the synthesis, purification, and crystal growth of this compound suitable for research and development purposes. By following these protocols, scientists and researchers can produce high-purity crystalline material with consistent quality. The provided quantitative data and workflow diagrams serve as practical tools for the successful preparation of this compound crystals in a laboratory setting.

References

- 1. nbinno.com [nbinno.com]

- 2. Solved: Barium chloride can be prepared by reacting barium carbonate with dilute hydrochloric acid [Chemistry] [gauthmath.com]

- 3. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 4. byjus.com [byjus.com]

- 5. echemi.com [echemi.com]

- 6. Barium chloride - Wikipedia [en.wikipedia.org]

- 7. Slow Evaporation Method [people.chem.umass.edu]

- 8. Crystal Growing Guide [www1.udel.edu]

- 9. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hazards and Toxicity of Barium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Barium chloride dihydrate (BaCl₂·2H₂O) is a water-soluble inorganic salt with significant industrial and laboratory applications. However, its high toxicity necessitates a thorough understanding of its hazardous properties for safe handling and risk assessment. This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. The primary mechanism of barium toxicity is the blockade of inwardly rectifying potassium (Kir) channels, leading to a cascade of cellular and systemic effects, most notably profound hypokalemia. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the potential risks associated with this compound.

Chemical and Physical Properties

This compound is a white crystalline solid. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | BaCl₂·2H₂O |

| Molecular Weight | 244.26 g/mol [1] |

| CAS Number | 10326-27-9[1] |

| Appearance | White crystalline solid[2][3] |

| Solubility in Water | 35.8 g/100 mL at 20 °C[4] |

| Melting Point | 963 °C (anhydrous)[2] |

| Boiling Point | 1560 °C (anhydrous)[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1][5][6] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled[1][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[6][7][8] |

Hazard Pictograms:

-

GHS06 (Skull and crossbones)

-

GHS07 (Exclamation mark)

Toxicological Data

The toxicity of this compound has been evaluated in numerous studies. The following tables summarize key quantitative toxicological data.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 118 mg/kg[8][9][10][11][12][13] | |

| LD50 | Mouse | Oral | 150 mg/kg[9] | |

| LD50 | Mouse | Intraperitoneal | 51 mg/kg[2] | |

| LC50 | Rat | Inhalation | > 1.1 mg/L (4 hours)[10][11] |

Chronic Toxicity and No-Observed-Adverse-Effect Levels (NOAELs)

Long-term exposure studies have been conducted by the National Toxicology Program (NTP).

| Study Duration | Species | Route | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| 2-Year | Rat (Male) | Drinking Water | 60 mg/kg/day | - | No evidence of carcinogenic activity. | [14][15] |

| 2-Year | Rat (Female) | Drinking Water | 75 mg/kg/day | - | No evidence of carcinogenic activity. | [14][15] |

| 2-Year | Mouse (Male) | Drinking Water | 75 mg/kg/day | 160 mg/kg/day | Increased incidence of nephropathy. | [14][15] |

| 2-Year | Mouse (Female) | Drinking Water | 90 mg/kg/day | 200 mg/kg/day | Increased incidence of nephropathy. | [14][15] |

Carcinogenicity and Genotoxicity

-

Carcinogenicity: this compound is not classified as a human carcinogen by IARC, NTP, or OSHA.[1][8] Two-year drinking water studies in rats and mice showed no evidence of carcinogenic activity.[14][15]

-

Genotoxicity: this compound was not mutagenic in Salmonella typhimurium strains.[14]

Mechanism of Toxicity: Potassium Channel Blockade

The primary mechanism of barium chloride toxicity is the blockade of inwardly rectifying potassium (Kir) channels.[16][17] Barium ions (Ba²⁺) are potent, non-specific inhibitors of these channels, which are crucial for maintaining the resting membrane potential in various excitable cells, including muscle and nerve cells.

The blockade of Kir channels by Ba²⁺ inhibits the efflux of potassium from the cell, leading to an intracellular shift of potassium and a subsequent decrease in extracellular potassium concentration (hypokalemia).[16][17] This disruption of potassium homeostasis causes membrane depolarization, leading to increased neuromuscular excitability initially, followed by muscle weakness and paralysis.[16][18] The effects on cardiac tissue can result in severe arrhythmias.[18]

Toxicokinetics

-

Absorption: Soluble barium compounds like barium chloride are readily absorbed from the gastrointestinal tract.[16]

-

Distribution: After absorption, barium is distributed to various tissues, with the highest concentrations found in bone.[14]

-

Metabolism: Barium is an element and is not metabolized.

-

Excretion: The primary route of excretion for absorbed barium is through the feces, with a smaller amount excreted in the urine.[16]

Experimental Protocols

Detailed experimental protocols are critical for the accurate assessment of toxicity. The following sections outline representative methodologies for key toxicological assays.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP) (Representative Protocol based on OECD TG 425)

The Up-and-Down Procedure is a method for determining the LD50 that uses a small number of animals.

Methodology:

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are typically used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle, and are acclimatized for at least 5 days prior to the study.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Preparation: this compound is dissolved in a suitable vehicle, typically distilled water.

-

Administration: A single oral dose is administered by gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose is decreased.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay (Representative Protocol)

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Methodology:

-

Cell Culture: A suitable cell line (e.g., Balb/c 3T3 fibroblasts or normal human keratinocytes) is cultured to a near-confluent monolayer in 96-well plates.[19]

-

Test Chemical Preparation: this compound is dissolved in culture medium to prepare a range of concentrations.

-

Exposure: The culture medium is replaced with the medium containing the test chemical, and the cells are incubated for a defined period (e.g., 24 hours).

-

Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red.

-

Dye Extraction: The cells are washed, and the incorporated dye is extracted using a solvent.

-

Quantification: The amount of extracted dye is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (the concentration that reduces cell viability by 50%) is calculated.

Health Effects and Clinical Manifestations

Exposure to this compound can lead to a range of health effects, primarily due to its impact on potassium levels.

-

Acute Exposure:

-

Ingestion: Symptoms can appear rapidly and include nausea, vomiting, abdominal pain, and diarrhea.[1][9][20] More severe effects include muscle twitching, weakness, paralysis, and cardiac arrhythmias.[15][18]

-

Inhalation: Can cause irritation of the respiratory tract.[3]

-

Skin Contact: May cause skin irritation.[9]

-

-

Chronic Exposure: The primary target organ for chronic toxicity is the kidney, with studies in mice showing an increased incidence of nephropathy at high doses.[14][15]

Safety Precautions and First Aid

Given the high toxicity of this compound, strict safety precautions are essential.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Ingestion: Immediately call a poison control center or doctor. Do not induce vomiting.[1][20]

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and water.[1]

-

Conclusion

This compound is a highly toxic compound that poses significant health risks if not handled properly. Its primary mechanism of toxicity, the blockade of potassium channels leading to hypokalemia, is well-established. This guide has provided a detailed overview of its hazardous properties, including quantitative toxicological data and representative experimental methodologies. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals to ensure the safe use of this chemical and to accurately assess its potential risks.

References

- 1. Mechanism of Ba2+ block of a mouse inwardly rectifying K+ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NTP Technical Reports Index [ntp.niehs.nih.gov]

- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 6. Pharmacological Inhibition of Inward Rectifier Potassium Channels Induces Lethality in Larval Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Subchronic toxicity of this compound administered to rats and mice in the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 12. Barium - IDLH | NIOSH | CDC [cdc.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. researchgate.net [researchgate.net]

- 17. Life-Threatening Hypokalemic Paralysis and Prevention of Severe Rebound Hyperkalemia in a Female with Barium Poisoning: A Rare Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cardiac potassium inward rectifier Kir2: Review of structure, regulation, pharmacology, and arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

An In-depth Technical Guide to the Crystal Structure and Morphology of Barium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of barium chloride dihydrate (BaCl₂·2H₂O). The information is compiled from various scientific sources to assist researchers and professionals in understanding the fundamental crystallographic and physical properties of this inorganic compound.

Crystal Structure of this compound

This compound crystallizes in the monoclinic system, a fact confirmed by single-crystal X-ray diffraction studies.[1][2] The crystal structure is characterized by a primitive lattice and belongs to the space group P2₁/n.[1][3] This centrosymmetric space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.

Crystallographic Data

The unit cell parameters for this compound have been determined through single-crystal X-ray diffraction. Two consistent sets of data are presented below for comparison.

| Parameter | Value (Peter et al., 2019)[1] | Value (Ting et al., 2012)[4] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a | 6.75 Å | 6.7265(7) Å |

| b | 10.95 Å | 10.9141(10) Å |

| c | 7.17 Å | 7.1358(7) Å |

| α | 90° | 90° |

| β | 91.12° | 91.096(4)° |

| γ | 90° | 90° |

| Volume (V) | 530 ų | 523.77(9) ų |

Note: While the original work by Jensen (1942) established the monoclinic structure and space group, specific atomic coordinates were not available in the immediate search results. The lattice parameters from more recent studies are provided here.

Crystal Morphology

This compound typically forms as colorless, translucent rhomboidal tablets or lamellae when crystallized from aqueous solutions.[5] The macroscopic shape of a crystal is a direct reflection of its internal atomic arrangement and the conditions under which it was grown.

While detailed quantitative data on the common crystallographic forms and interfacial angles for this compound are not extensively reported in the readily available literature, the observed rhomboidal habit is consistent with its monoclinic crystal system.

Experimental Protocols

The characterization of the crystal structure and morphology of this compound involves several key experimental techniques. The following sections provide an overview of the methodologies commonly employed.

Crystal Growth: Slow Evaporation Solution Technique

The growth of single crystals of this compound is often achieved by the slow evaporation of a saturated aqueous solution at room temperature.[1][6]

Protocol:

-

Solution Preparation: A saturated solution of this compound is prepared in deionized water. In some methodologies, a small amount of phosphorous acid is added to the aqueous solution to control the pH, which can promote the growth of highly transparent crystals.[1][7]

-

Stirring: The solution is continuously stirred for several hours using a magnetic stirrer to ensure homogeneity.[8]

-

Filtration: The saturated solution is filtered through a Whatman filter paper to remove any undissolved particles or impurities.[9]

-

Crystallization: The filtered solution is transferred to a clean beaker or crystallization dish and covered with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.[10]

-

Incubation: The setup is kept in a dust-free and vibration-free environment at a constant room temperature.

-

Harvesting: Single crystals of suitable size and quality are typically harvested after a period of several days to weeks.[9]

References

- 1. mcgill.ca [mcgill.ca]

- 2. nf-itwg.org [nf-itwg.org]

- 3. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 6. Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Barium chloride - Wikipedia [en.wikipedia.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

Barium Chloride Dihydrate as a Potassium Channel Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of barium chloride dihydrate (BaCl₂·2H₂O) as a non-selective, yet potent, potassium (K⁺) channel blocker. Barium ions (Ba²⁺) are widely utilized in research to investigate the physiological functions of various K⁺ channels and to probe the structure of their ion conduction pathways. This document details the mechanism of action, summarizes quantitative data on its blocking potency, provides detailed experimental protocols for its use, and illustrates key signaling pathways involving barium-sensitive K⁺ channels.

Mechanism of Action: A Deep Pore Blocker

Barium chloride, a simple inorganic salt, readily dissociates in aqueous solutions to yield barium ions (Ba²⁺). The core of its function as a K⁺ channel blocker lies in the physicochemical similarity between Ba²⁺ and K⁺ ions. Both ions share a similar ionic radius, allowing Ba²⁺ to enter the outer vestibule of the K⁺ channel pore. However, due to its divalent charge, Ba²⁺ binds with high affinity to specific sites within the channel's selectivity filter, the narrowest part of the pore responsible for K⁺ selectivity. This high-affinity binding effectively occludes the pore, preventing the passage of K⁺ ions and thereby blocking the channel's conductive function.[1][2]

The block by Ba²⁺ is often voltage-dependent, meaning the degree of block is influenced by the membrane potential. For many inwardly rectifying potassium (Kir) channels, the block is more pronounced at depolarized potentials, which drives the positively charged Ba²⁺ ion deeper into the pore.[3] The kinetics of Ba²⁺ block can be complex, sometimes exhibiting both fast and slow components, suggesting the presence of multiple binding sites within the pore.[4]

Quantitative Data: Potency of Barium Chloride on Potassium Channels

The blocking potency of barium chloride varies significantly among different K⁺ channel subtypes. It is a particularly potent blocker of inwardly rectifying potassium (Kir) channels. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d) values for Ba²⁺ block of various K⁺ channels, as reported in the literature.

Table 1: Barium Chloride (Ba²⁺) Blocking Potency on Inwardly Rectifying Potassium (Kir) Channels

| Channel Subtype | Expression System | Method | Parameter | Value (µM) | Reference(s) |

| Kir2.1 | Xenopus oocytes | Two-electrode voltage clamp | IC₅₀ | 4.7 (at -120 mV) | [5][6] |

| Kir2.2 | Xenopus oocytes | Two-electrode voltage clamp | IC₅₀ | 2.8 (at -120 mV) | [6] |

| Kir2.3 | Xenopus oocytes | Two-electrode voltage clamp | IC₅₀ | 18.5 (at -120 mV) | [5][6] |

| Kir2.1/2.2 (co-expressed) | Xenopus oocytes | Two-electrode voltage clamp | IC₅₀ | 4.5 (at -120 mV) | [6] |

| Kir2.1/2.3 (co-expressed) | Xenopus oocytes | Two-electrode voltage clamp | IC₅₀ | 2.5 (at -120 mV) | [6] |

| Kir2.2/2.3 (co-expressed) | Xenopus oocytes | Two-electrode voltage clamp | IC₅₀ | 2.3 (at -120 mV) | [6] |

| Native Cardiac I_K1 (human) | Myocytes | Patch clamp | IC₅₀ | 4.7 (at -120 mV) | [5][6] |

| Kir in HPASM cells | Cultured cells | Patch clamp | IC₅₀ | ~100 (at -80mV) | [7] |

Table 2: Barium Chloride (Ba²⁺) Blocking Potency on Other Potassium Channels

| Channel Subtype | Expression System | Method | Parameter | Value | Reference(s) |

| Shaker K⁺ channel (fast component) | Xenopus oocytes | Voltage clamp | K_d | ~19.1 mM (at 0 mV) | [4] |

| Shaker K⁺ channel (slow component) | Xenopus oocytes | Voltage clamp | K_d | ~9.4 mM (at 0 mV) | [4] |

| KCNQ1 | Xenopus oocytes | Voltage clamp | - | Two discrete binding sites | [8] |

| DRK1 (Kv2.1) - internal block | Xenopus oocytes | Voltage clamp | K_d | 13 µM | [9] |

| DRK1 (Kv2.1) - external block | Xenopus oocytes | Voltage clamp | K_d | ~30 mM | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study K⁺ channel function.

Whole-Cell Patch-Clamp Recording

This technique is used to measure the activity of all K⁺ channels in the entire cell membrane.

Objective: To determine the effect of barium chloride on the whole-cell K⁺ current.

Materials:

-

Cell line expressing the K⁺ channel of interest (e.g., HEK293, CHO)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH)

-

This compound stock solution (e.g., 1 M in deionized water)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single, healthy cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

-

Initial Recording: Clamp the cell at a holding potential of -80 mV. Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit K⁺ currents. Record the baseline currents.

-

Barium Application: Perfuse the cell with the external solution containing the desired concentration of BaCl₂. This is achieved by adding the appropriate volume from the stock solution.

-

Recording with Barium: Repeat the voltage-step protocol to record K⁺ currents in the presence of barium.

-

Washout: Perfuse the cell with the barium-free external solution to observe the reversal of the block.

-

Data Analysis: Measure the peak or steady-state current amplitude at each voltage step before, during, and after barium application. Calculate the percentage of current inhibition to determine the IC₅₀ value.

Two-Microelectrode Voltage Clamp (TEVC)

This technique is suitable for large cells, such as Xenopus laevis oocytes, that express a high density of ion channels.

Objective: To characterize the block of expressed K⁺ channels by barium chloride.

Materials:

-

Xenopus laevis oocytes injected with cRNA of the K⁺ channel of interest

-

TEVC setup (amplifier, voltage and current electrodes, recording chamber)

-

Borosilicate glass capillaries for electrodes

-

Microelectrode puller

-

Recording solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.5 with NaOH)

-

This compound stock solution

Procedure:

-

Oocyte Preparation: Inject oocytes with cRNA and incubate for 2-7 days to allow for channel expression.

-

Electrode Preparation: Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Oocyte Impalement: Place an oocyte in the recording chamber and impale it with both the voltage-sensing and current-injecting electrodes.

-

Initial Recording: Clamp the oocyte at a holding potential of -80 mV. Apply a voltage-step protocol to record the K⁺ currents.

-

Barium Application: Perfuse the recording chamber with ND96 solution containing the desired concentration of BaCl₂.

-

Recording with Barium: Record the currents using the same voltage protocol.

-

Data Analysis: Analyze the data as described for the whole-cell patch-clamp protocol.

Signaling Pathways and Experimental Workflows

Barium-sensitive K⁺ channels, particularly Kir channels, play crucial roles in various physiological processes. The following diagrams, generated using the DOT language, illustrate some of these pathways and experimental workflows.

Signaling Pathway of Kir-Mediated Vasodilation

Inwardly rectifying K⁺ channels in vascular smooth muscle cells (VSMCs) are key regulators of vascular tone. Their activation leads to membrane hyperpolarization and subsequent vasodilation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Inwardly rectifying K+ channels are major contributors to flow-induced vasodilatation in resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Barium blockade of a clonal potassium channel and its regulation by a critical pore residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advancements in the study of inward rectifying potassium channels on vascular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 7. mdpi.com [mdpi.com]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

Unearthing Barium Chloride: A Technical Guide to its Natural Occurrence and Mineral Sources

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence and mineral sources of barium chloride. Primarily intended for researchers, scientists, and professionals in drug development, this document details the geological origins of barium and the methodologies for its extraction and analysis, with a focus on its chloride form. While barium chloride itself is not a naturally occurring mineral, its industrial production is intrinsically linked to the geological availability of barium-rich minerals.

Natural Occurrence: The Geochemical Scarcity of Barium Chloride

Barium chloride (BaCl₂) is not found in nature in its compound form. The high reactivity of the barium ion (Ba²⁺) and the abundance of sulfate (B86663) (SO₄²⁻) and carbonate (CO₃²⁻) ions in the geological environment preclude the natural formation of significant barium chloride deposits. Instead, barium is primarily found in two main, far less soluble mineral forms:

-

Barite (Baryte): Composed of barium sulfate (BaSO₄), barite is the most common and commercially significant barium-bearing mineral.[1][2] It is often found as a gangue mineral in lead, zinc, copper, and silver ores.[1]

-

Witherite: A mineral consisting of barium carbonate (BaCO₃), witherite is less common than barite but is a significant source of barium.[3][4] It is typically found in low-temperature hydrothermal veins.[4]

Trace amounts of barium can also be found in various other minerals and brines, though these are not typically exploited for commercial production of barium chloride.

Principal Mineral Sources of Barium

The industrial production of barium chloride relies on the extraction of barium from its primary mineral ores, barite and witherite. The typical composition of these minerals is summarized below.

| Mineral | Chemical Formula | Ideal Barium Content (% by weight) | Common Commercial Purity (% of primary compound) |

| Witherite | BaCO₃ | 69.59%[5][6] | Low-grade ores can contain around 68-69% BaCO₃.[7] |

| Barite | BaSO₄ | 58.84% | Commercial grades typically range from 92% to 98% BaSO₄.[8] |

Methodologies for Analysis and Extraction

The quantification of barium in its mineral sources and the subsequent extraction to produce barium chloride involve several established laboratory and industrial techniques.

Analytical Protocols for Barium Quantification in Minerals

Accurate determination of the barium content in mineral ores is crucial for assessing their viability as a source. Several analytical methods are employed for this purpose:

-

X-Ray Fluorescence Spectroscopy (XRF): A non-destructive technique used for the elemental analysis of materials. XRF is suitable for determining the phase states of barium carbonate, barium silicate, and barium sulfate in ores.[9][10][11]

-

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): A highly sensitive method for the determination of trace element concentrations. ICP-AES is used to quantify barium in geological samples after acid digestion.[12][13]

-

Gravimetric Analysis: A traditional and accurate method involving the precipitation of barium as an insoluble compound, typically barium sulfate, which is then filtered, dried, and weighed.[14][15][16][17]

Experimental Protocol: Gravimetric Determination of Barium in Witherite

Objective: To determine the percentage of barium in a sample of witherite ore by precipitation as barium sulfate.

Materials:

-

Witherite ore sample, finely powdered

-

Hydrochloric acid (HCl), concentrated and dilute (1 M)

-

Sulfuric acid (H₂SO₄), dilute (1 M)

-

Distilled water

-

Ashless filter paper

-

Beakers, graduated cylinders, funnels

-

Heating plate

-

Muffle furnace

-

Desiccator

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the finely powdered witherite sample and transfer it to a 250 mL beaker.

-

Digestion: Add 20 mL of 1 M HCl to the beaker. Heat the mixture gently on a hot plate to dissolve the barium carbonate. If the sample does not dissolve completely, a small amount of concentrated HCl may be added dropwise.

-

Precipitation: Dilute the solution to approximately 150 mL with distilled water and heat it to boiling. While stirring, slowly add a slight excess of 1 M H₂SO₄ to the hot solution. This will precipitate barium as barium sulfate (BaSO₄).

-

Digestion of Precipitate: Keep the solution just below boiling for about 30 minutes to allow the precipitate to digest and form larger, more easily filterable particles.

-

Filtration: Filter the hot solution through a pre-weighed ashless filter paper (e.g., Whatman No. 42). Wash the precipitate with hot distilled water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).

-

Drying and Ignition: Carefully fold the filter paper containing the precipitate and place it in a pre-weighed porcelain crucible. Heat the crucible gently at first to dry the paper and then increase the temperature to char the paper. Finally, ignite the crucible in a muffle furnace at approximately 800-900 °C for at least one hour to ensure all the paper has been ashed.

-

Weighing: Allow the crucible to cool in a desiccator and then weigh it on an analytical balance. Repeat the heating, cooling, and weighing steps until a constant weight is achieved.

-

Calculation: Calculate the mass of the BaSO₄ precipitate. From this, the mass of barium in the original sample can be determined using the stoichiometric ratio of Ba to BaSO₄. The percentage of barium in the witherite sample can then be calculated.

Extraction of Barium Chloride from Mineral Sources

The industrial and laboratory-scale preparation of barium chloride involves converting the insoluble barium sulfate or carbonate into a soluble form, which is then reacted to form the chloride.

From Witherite (Barium Carbonate):

The extraction from witherite is a relatively straightforward acid-base reaction.

Reaction: BaCO₃(s) + 2HCl(aq) → BaCl₂(aq) + H₂O(l) + CO₂(g)

Experimental Protocol: Laboratory Preparation of Barium Chloride from Witherite

Objective: To synthesize barium chloride from witherite ore.

Materials:

-

Witherite ore, powdered

-

Hydrochloric acid (HCl), ~6 M

-

Activated charcoal

-

Distilled water

-

pH indicator paper

-

Filtration apparatus (Buchner funnel, filter paper)

-

Heating mantle or hot plate

-

Crystallizing dish

Procedure:

-

Reaction: In a well-ventilated fume hood, place a known quantity of powdered witherite into a large beaker. Slowly and cautiously add hydrochloric acid while stirring. The reaction will effervesce as carbon dioxide is released. Continue adding acid until the effervescence ceases and the solution is slightly acidic (test with pH paper).

-

Purification: Heat the resulting solution to boiling and add a small amount of activated charcoal to adsorb any organic impurities. Boil for a few minutes.

-

Filtration: Filter the hot solution through a Buchner funnel to remove the activated charcoal and any insoluble impurities.

-

Crystallization: Transfer the clear filtrate to a crystallizing dish and heat to evaporate some of the water and concentrate the solution. Allow the solution to cool slowly to room temperature, which will cause barium chloride dihydrate (BaCl₂·2H₂O) crystals to form.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of ice-cold distilled water.

-

Drying: Dry the crystals in a low-temperature oven or in a desiccator.

From Barite (Barium Sulfate):

The conversion of the highly insoluble barite into barium chloride is a more complex, multi-step process.

Step 1: Carbothermic Reduction Barite is reduced by heating with carbon (typically in the form of coke or coal) at high temperatures to produce barium sulfide (B99878) ("black ash"), which is soluble in water.

Reaction: BaSO₄(s) + 4C(s) → BaS(s) + 4CO(g)

Step 2: Leaching and Conversion to Barium Chloride The resulting barium sulfide is leached with water and then treated with a source of chloride ions, such as hydrochloric acid or chlorine gas, to produce barium chloride.

Reaction with Hydrochloric Acid: BaS(aq) + 2HCl(aq) → BaCl₂(aq) + H₂S(g)

The toxic hydrogen sulfide gas produced must be carefully managed.

Visualizing the Extraction Process

The following diagrams illustrate the logical workflows for obtaining barium chloride from its primary mineral sources.

Caption: Workflow for the production of barium chloride from witherite.

Caption: Workflow for the production of barium chloride from barite.

Conclusion

While barium chloride is not a naturally occurring compound, its synthesis is entirely dependent on the geological availability and processing of barium-rich minerals, primarily barite and witherite. Understanding the composition of these source minerals and the appropriate analytical and extraction methodologies is fundamental for the consistent and pure production of barium chloride for various scientific and industrial applications. This guide provides a foundational overview for professionals requiring a technical understanding of the origins of this important chemical compound.

References

- 1. lidarmax.altervista.org [lidarmax.altervista.org]

- 2. Barite Powder (BaSO4) – Petro DMO [petrodmo.com]

- 3. Witherite: Barium Beauty [gemfame.com]

- 4. Witherite - Wikipedia [en.wikipedia.org]

- 5. mindat.org [mindat.org]

- 6. Witherite Mineral Data [webmineral.com]

- 7. CN101092243A - Method for producing liquid of barium chloride by using mineral powder of Duyingshi in low grade - Google Patents [patents.google.com]

- 8. Barium Sulphate Barite Barytes Baso4 95% Purity, 4.2-4.4 Specific Gravity, CAS 7727-43-7 - Barite, Barytes | Made-in-China.com [m.made-in-china.com]

- 9. Chemical phases analysis of Barium in Ores by X-ray Fluorescence Spectroscopy | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemical phases analysis of Barium in Ores by X-ray Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Determination of Barium as BaSO4 by Gravimetric Method | PPTX [slideshare.net]

- 16. Gravimetric Estimation of Barium (Theory) : Inorganic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. mahidaacademy.org [mahidaacademy.org]

An In-depth Technical Guide to the Flame Test of Barium Chloride Dihydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the principles, experimental protocols, and spectral characteristics of the flame test for barium chloride dihydrate (BaCl₂·2H₂O). The characteristic pale green color observed is a fundamental analytical chemistry technique for the qualitative identification of barium ions.

Core Principles of Atomic Emission

The coloration of a flame by a metallic salt is a phenomenon rooted in atomic emission spectroscopy. When this compound is introduced into a high-temperature flame, the thermal energy facilitates the dissociation of the salt into its constituent atoms. The heat then excites the valence electrons of the barium atoms, promoting them from their ground state to higher, unstable energy levels.[1][2][3]

As these excited electrons relax and return to their ground state, the excess energy is released in the form of photons. The energy of these emitted photons corresponds to the specific energy difference between the excited and ground states, a unique characteristic of each element. For barium, some of these electronic transitions result in the emission of light within the visible spectrum, specifically in the green region.[1][3] The observed flame color is a composite of the wavelengths of light emitted.

The following diagram illustrates the fundamental process of electronic excitation and subsequent emission of a photon.

Spectral Data for Barium

The characteristic pale green or yellow-green color observed in the flame test of barium compounds corresponds to specific wavelengths in the visible light spectrum.[2][4]

| Metal Ion | Compound Form | Flame Color | Wavelength Range (nm) |

| Barium (Ba²⁺) | This compound | Pale Green / Yellow-Green | ~ 500 - 560[1] |

Detailed Experimental Protocol: Flame Test

This protocol outlines the standard procedure for conducting a flame test on this compound. Adherence to safety protocols is critical due to the use of an open flame and the toxic nature of barium compounds.[5]

3.1. Materials and Equipment

-

Bunsen burner

-

This compound (BaCl₂·2H₂O) solid sample or solution

-

Deionized or distilled water

-

Watch glass

-

Personal Protective Equipment (PPE): safety goggles, lab coat

3.2. Experimental Workflow

The workflow for a standard flame test is depicted below.

3.3. Step-by-Step Procedure

-

Safety Precautions: Ensure proper ventilation. Wear safety goggles and a lab coat throughout the procedure. Handle barium chloride and concentrated hydrochloric acid with care.

-

Burner Setup: Light the Bunsen burner and adjust the air-gas mixture to produce a stable, non-luminous blue flame.[6]

-

Wire Loop Cleaning: Dip the platinum or nichrome wire loop into the concentrated hydrochloric acid. Then, introduce the loop into the hottest part of the flame until it glows red. Repeat this process until the wire no longer imparts any color to the flame, ensuring the removal of any contaminants.[8][9]

-

Sample Preparation: Place a small amount of this compound powder on a clean, dry watch glass. Moisten the cleaned wire loop with deionized water and dip it into the solid sample, ensuring a small amount of the salt adheres to the loop.[10]

-

Flame Test: Introduce the tip of the wire loop with the adhered sample into the outer edge of the Bunsen burner flame.[6]

-

Observation: Observe the color imparted to the flame. Barium chloride will produce a characteristic pale green or yellow-green color.[4][11][12]

-

Post-Test Cleaning: Clean the wire loop as described in step 3 before proceeding with other samples to prevent cross-contamination.

3.4. Considerations and Interferences

-

Sample Purity: The presence of sodium impurities, even in trace amounts, can result in a dominant yellow flame that may mask the pale green of barium.[13]

-

Wire Material: While platinum is preferred for its inertness, nichrome wire is a common alternative but may impart a slight orange tint to the flame.[6]

-

Anion Effect: While the flame color is characteristic of the metal cation, the anion can influence the volatility of the salt. Chlorides are often used as they are generally more volatile than other salts, leading to a more distinct color.[6]

Applications in Research and Development

While modern analytical techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer quantitative and more sensitive analysis, the flame test remains a valuable, rapid, and simple preliminary qualitative test in various applications:

-

Qualitative Analysis: Rapid identification of the presence of barium in unknown samples.

-

Educational Demonstrations: A classic and effective method for demonstrating atomic emission principles.

-

Pyrotechnics: The green color emission from barium compounds is utilized in the manufacturing of fireworks.[3][5]

-

Raw Material Screening: A quick check for the presence of barium in raw materials in certain manufacturing processes.

References

- 1. brainly.com [brainly.com]

- 2. answers.com [answers.com]

- 3. Why does Barium Chloride burn green?_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Barium chloride | BaCl2 | CID 25204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How to Do a Flame Test for Qualitative Analysis [thoughtco.com]

- 8. content.njctl.org [content.njctl.org]

- 9. soinc.org [soinc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mauritius images [mauritius-images.com]

- 12. Classroom Resources | Flame Test (Rainbow Demo) | AACT [teachchemistry.org]

- 13. Barium chloride | UK Science Technician Community [community.preproom.org]

Methodological & Application

Application Notes and Protocols: Preparation of a Standard Solution of Barium Chloride Dihydrate

Introduction

Barium chloride dihydrate (BaCl₂·2H₂O) is a water-soluble salt of barium that presents as a white crystalline solid.[1][2] It is a common laboratory reagent used in various applications, including the testing for sulfate (B86663) ions, the purification of brine solutions in the production of chlorine and sodium hydroxide, and as a component in the manufacturing of pigments and other barium compounds. The preparation of a standard solution with a precise concentration is crucial for accurate and reproducible experimental results.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Citations |

| Chemical Formula | BaCl₂·2H₂O | [1][3] |

| Molecular Weight | 244.26 g/mol | [3][4] |

| Appearance | White crystalline solid | [1][5] |

| Solubility in Water | 35.8 g/100 mL at 20 °C | [2] |

| CAS Number | 10326-27-9 | [6] |

Safety Precautions

This compound is toxic if swallowed and harmful if inhaled.[7][8] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[7][9]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[7][9]

-

Handling: Avoid direct contact with the skin and eyes.[8] Do not eat, drink, or smoke when handling this chemical.[7][8] Wash hands thoroughly after handling.[7][8]

-

Spills: In case of a spill, avoid generating dust.[7] Carefully sweep or vacuum the material and place it into a suitable, closed container for disposal.[8]

-

Disposal: Dispose of this compound and its solutions in accordance with local, state, and federal regulations.

Experimental Protocols

This protocol outlines the procedure for preparing a standard solution of this compound. The example provided is for the preparation of a 0.1 M solution.

Materials and Equipment:

-

This compound (BaCl₂·2H₂O)

-

Deionized or distilled water

-

Volumetric flask (appropriate size for the desired final volume)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Funnel

-

Beaker

-

Wash bottle with deionized or distilled water

Procedure:

-

Calculate the required mass of this compound.

-

To prepare a solution of a specific molarity, use the following formula:

-

Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

-

-

Example for 1 L of 0.1 M solution:

-

Mass (g) = 0.1 mol/L x 244.26 g/mol x 1 L = 24.426 g

-

-

-

Weigh the this compound.

-

Place a clean, dry weighing boat on the analytical balance and tare it.

-

Carefully weigh out the calculated mass of this compound using a spatula.

-

-

Dissolve the this compound.

-

Place a funnel in the neck of the volumetric flask.

-

Carefully transfer the weighed this compound into the volumetric flask.

-

Use a wash bottle to rinse any remaining powder from the weighing boat and funnel into the flask.

-

Add deionized or distilled water to the flask until it is about half full.

-

Swirl the flask gently to dissolve the solid completely.

-

-

Bring the solution to the final volume.

-

Once the solid is completely dissolved, continue to add deionized or distilled water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

-

Use a dropper or pipette for the final additions to avoid overshooting the mark.

-

-

Homogenize the solution.

-

Cap the volumetric flask securely and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.

-

-

Label and store the solution.

-

Label the flask with the name of the solution (this compound), its concentration (e.g., 0.1 M), the date of preparation, and your initials.

-

Store the solution in a cool, dry, and well-ventilated area.[7]

-

Mandatory Visualization

Caption: Workflow for preparing a standard solution of this compound.

References

- 1. 10326-27-9 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 01679 [lobachemie.com]

- 2. Barium chloride - Wikipedia [en.wikipedia.org]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - this compound [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. CAS 10326-27-9: Barium chloride, dihydrate | CymitQuimica [cymitquimica.com]

- 7. prochemonline.com [prochemonline.com]

- 8. geneseo.edu [geneseo.edu]

- 9. cdn.lasec.co.za [cdn.lasec.co.za]

Application Notes: Quantitative Precipitation of Sulfate Ions Using Barium Chloride Dihydrate

Introduction